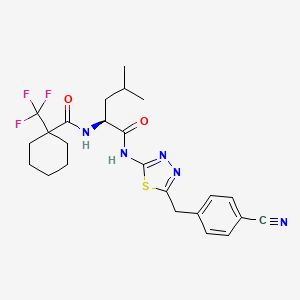
(S)-N-(1-((5-(4-Cyanobenzyl)-1,3,4-thiadiazol-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-1-(trifluoromethyl)cyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BAY-728 is a chemical compound primarily used as a negative control for BAY-805, which is a potent and selective inhibitor of ubiquitin-specific protease 21 (USP21). BAY-728 itself is less potent and serves as a reference compound in various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BAY-728 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary and not publicly disclosed. it generally involves the use of standard organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like recrystallization .
Industrial Production Methods: Industrial production of BAY-728 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques. The compound is typically stored at 4°C in a sealed container, away from moisture and light .
Análisis De Reacciones Químicas
Types of Reactions: BAY-728 can undergo various chemical reactions, including:
Oxidation: BAY-728 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert BAY-728 into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on BAY-728.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
Aplicaciones Científicas De Investigación
BAY-728 is widely used in scientific research as a control compound. Its applications include:
Chemistry: Used as a reference compound in studies involving ubiquitin-specific protease inhibitors.
Biology: Employed in cellular studies to understand the role of USP21 and its inhibition.
Medicine: Investigated for its potential therapeutic applications in diseases where USP21 is implicated.
Industry: Utilized in the development of new chemical entities and drug discovery processes
Mecanismo De Acción
BAY-728 itself does not have a significant mechanism of action as it is a negative control. its counterpart, BAY-805, inhibits USP21 by binding to its active site, preventing the deubiquitination process. This inhibition affects various cellular pathways, including those involved in cell cycle regulation and DNA damage response .
Comparación Con Compuestos Similares
BAY-805: A potent and selective inhibitor of USP21.
USP22-IN-1: An inhibitor of ubiquitin-specific peptidase 22 (USP22).
IU1-248: A potent and selective inhibitor of ubiquitin-specific peptidase 14 (USP14).
FT709: A selective inhibitor of USP9X.
Uniqueness: BAY-728 is unique in its role as a negative control, providing a baseline for comparison in studies involving USP21 inhibitors. This allows researchers to differentiate the specific effects of USP21 inhibition from other potential variables .
Propiedades
Fórmula molecular |
C24H28F3N5O2S |
|---|---|
Peso molecular |
507.6 g/mol |
Nombre IUPAC |
N-[(2S)-1-[[5-[(4-cyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H28F3N5O2S/c1-15(2)12-18(29-21(34)23(24(25,26)27)10-4-3-5-11-23)20(33)30-22-32-31-19(35-22)13-16-6-8-17(14-28)9-7-16/h6-9,15,18H,3-5,10-13H2,1-2H3,(H,29,34)(H,30,32,33)/t18-/m0/s1 |
Clave InChI |
LXRBPWHQMGKMRT-SFHVURJKSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)C#N)NC(=O)C3(CCCCC3)C(F)(F)F |
SMILES canónico |
CC(C)CC(C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)C#N)NC(=O)C3(CCCCC3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


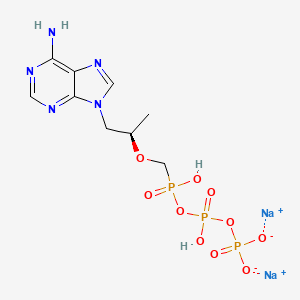
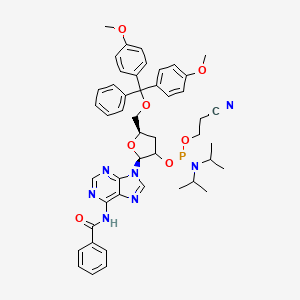
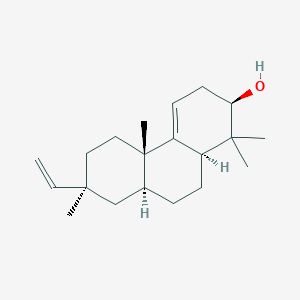
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12390316.png)
![1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)
![Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B12390330.png)

![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B12390335.png)
![6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanehydrazide;chloride;hydrochloride](/img/structure/B12390342.png)
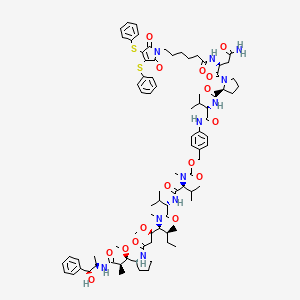
![[pGlu4]-Myelin Basic Protein (4-14)](/img/structure/B12390349.png)
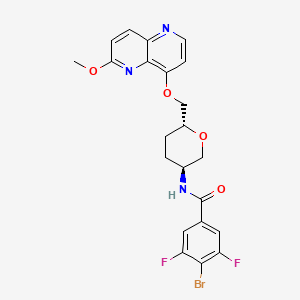
![(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide](/img/structure/B12390372.png)
![1-[(2R,3S,5R)-5-ethyl-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390373.png)
